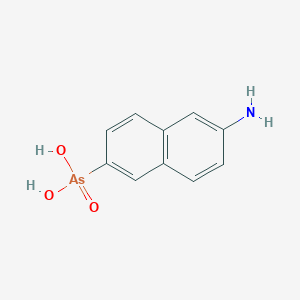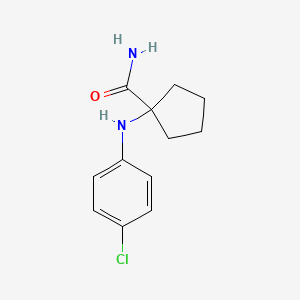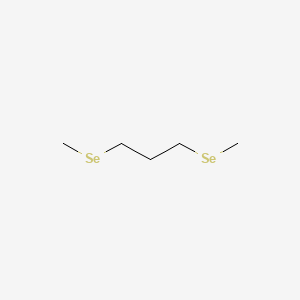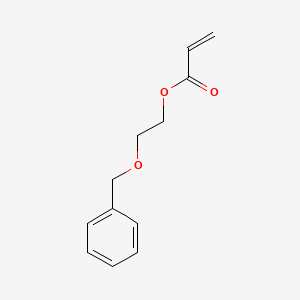
4,4',4''-Methanetriyltris(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes three 2,6-dimethylphenol groups connected by a central methanetriyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the phenol groups. The general reaction can be represented as follows:
[ 3 \text{C}8\text{H}{10}\text{O} + \text{CH}2\text{O} \rightarrow \text{C}{25}\text{H}_{28}\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage in biological systems. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is unique due to its three phenolic groups connected by a central methanetriyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6204-16-6 |
|---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-7-19(8-14(2)23(13)26)22(20-9-15(3)24(27)16(4)10-20)21-11-17(5)25(28)18(6)12-21/h7-12,22,26-28H,1-6H3 |
InChI-Schlüssel |
FGWOVMNAWIHZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)



![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)

